molecular formula C16H23NO2 B5147895 N-(1,3-benzodioxol-5-ylmethyl)-4-ethylcyclohexan-1-amine

N-(1,3-benzodioxol-5-ylmethyl)-4-ethylcyclohexan-1-amine

Cat. No.: B5147895
M. Wt: 261.36 g/mol
InChI Key: YTHYIDLBAYCQRH-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-ethylcyclohexan-1-amine is a compound that features a benzodioxole moiety attached to a cyclohexane ring

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-ethylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-2-12-3-6-14(7-4-12)17-10-13-5-8-15-16(9-13)19-11-18-15/h5,8-9,12,14,17H,2-4,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHYIDLBAYCQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-ethylcyclohexan-1-amine typically involves the reaction of 1,3-benzodioxole with an appropriate cyclohexanone derivative under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, and a suitable solvent like ethanol or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-4-ethylcyclohexan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-ethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-4-ethylcyclohexan-1-amine is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its cyclohexane ring and ethyl group may influence its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development .

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